molecular formula C15H8F3N3 B1413394 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile CAS No. 1980053-08-4

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Cat. No.: B1413394
CAS No.: 1980053-08-4
M. Wt: 287.24 g/mol
InChI Key: RONGFIJDRONUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is a complex organic compound featuring a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, which is further connected to a benzonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and structural uniqueness.

Biochemical Analysis

Biochemical Properties

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazo[1,2-a]pyridines, including this compound, have been shown to inhibit cyclin-dependent kinases (CDKs) and modulate GABA A receptors . These interactions are essential for the compound’s biological activity, influencing processes such as cell cycle regulation and neurotransmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of CDKs, leading to altered cell cycle progression and potentially inducing apoptosis in cancer cells . Additionally, its interaction with GABA A receptors can affect neurotransmission, impacting neuronal cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDKs, inhibiting their activity and thus disrupting the cell cycle . Furthermore, its modulation of GABA A receptors involves binding to specific receptor subunits, altering ion channel function and neurotransmitter release . These molecular interactions underpin the compound’s biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of CDK activity and consistent modulation of GABA A receptor function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CDK activity and modulates GABA A receptor function without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and P-glycoprotein (P-gp), facilitating its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation in various tissues, affecting its overall bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDKs and GABA A receptors . Additionally, post-translational modifications such as phosphorylation can influence its targeting to specific cellular compartments, further modulating its biological effects . Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an imidazole precursor under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Benzonitrile Moiety: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between the imidazo[1,2-a]pyridine derivative and a benzonitrile boronic acid.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the nitrile group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines.

Scientific Research Applications

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its pharmacological activities, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Compounds like zolpidem and alpidem, which also feature the imidazo[1,2-a]pyridine core, are known for their sedative and anxiolytic properties.

    Trifluoromethylated Compounds: Molecules such as fluoxetine (an antidepressant) and efavirenz (an antiretroviral) contain trifluoromethyl groups, contributing to their pharmacological profiles.

Uniqueness

4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile is unique due to the combination of its trifluoromethyl group and imidazo[1,2-a]pyridine core, which may confer distinct biological activities and chemical properties not observed in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F3N3/c16-15(17,18)12-2-1-7-21-9-13(20-14(12)21)11-5-3-10(8-19)4-6-11/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONGFIJDRONUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)C(F)(F)F)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 2
Reactant of Route 2
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 3
Reactant of Route 3
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 4
Reactant of Route 4
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 5
Reactant of Route 5
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile
Reactant of Route 6
Reactant of Route 6
4-[8-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.